18BIOder - 275374-93-1

18BIOder

Catalog Number: EVT-257153
CAS Number: 275374-93-1
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
18BIOder is a neuroprotective GSK-3β inhibitor, highly selectively inhibiting HIV-1. It is the second generation derivative of 6BIO.
Source and Classification

18BIOder is classified as a small-molecule inhibitor specifically targeting glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including cell survival, differentiation, and transcriptional regulation. Its development stems from high-throughput screening assays aimed at identifying compounds that inhibit HIV-1 transcription, particularly those that modulate GSK-3β activity in infected cells .

Synthesis Analysis

The synthesis of 18BIOder involves several key steps that leverage established organic chemistry techniques. The general synthetic pathway includes the following:

  1. Starting Materials: The synthesis begins with a precursor compound that undergoes various chemical transformations.
  2. Reagents and Conditions: Common reagents such as Boc2O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) are utilized alongside triethylamine in acetonitrile to protect functional groups during the synthesis process.
  3. Alkylation and Condensation: Alkylation reactions are performed using methyl bromoacetate in the presence of cesium carbonate, followed by Dieckmann condensation to form the desired oxindole derivatives.
  4. Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC), ensuring high purity suitable for biological testing .

This multi-step synthesis highlights the complexity involved in producing 18BIOder, emphasizing the need for precise control over reaction conditions to yield effective inhibitors.

Molecular Structure Analysis

The molecular structure of 18BIOder is critical to its function as an inhibitor of GSK-3β. The compound retains key structural features from its parent compound, 6BIO, while exhibiting a reduced molecular weight that enhances its pharmacological properties.

Key Structural Features

  • Molecular Formula: The exact molecular formula remains unspecified in the literature but can be derived from its structural analogs.
  • Functional Groups: The presence of oxime and bromo substituents plays a significant role in its biological activity.
  • Conformational Flexibility: The structural modifications allow for greater flexibility, potentially enhancing binding affinity to GSK-3β complexes found specifically in HIV-infected cells .
Chemical Reactions Analysis

18BIOder participates in several chemical reactions that are crucial for its mechanism of action:

  1. Inhibition of GSK-3β: The primary reaction involves the competitive inhibition of GSK-3β activity, which is essential for regulating HIV transcription.
  2. Cell Viability Assays: In vitro studies have demonstrated that treatment with 18BIOder protects neuronal cells from cytotoxicity induced by HIV Tat protein, indicating a protective biochemical reaction within cellular environments .
  3. Transcriptional Regulation: By inhibiting GSK-3β, 18BIOder disrupts the transcriptional activation pathways utilized by HIV-1, thereby reducing viral replication .
Mechanism of Action

The mechanism of action for 18BIOder primarily revolves around its role as an inhibitor of GSK-3β:

  • Targeting GSK-3β Complexes: 18BIOder selectively inhibits a novel GSK-3β complex that is upregulated in HIV-infected cells. This selectivity is crucial as it minimizes off-target effects and enhances therapeutic efficacy.
  • Impact on Viral Transcription: By inhibiting this kinase, 18BIOder effectively reduces the transcriptional activity necessary for HIV replication, thus serving as a potential therapeutic agent against HIV-associated neurocognitive disorders .

Relevant Data

Experimental data indicate that 18BIOder operates at nanomolar concentrations to achieve significant inhibition of the targeted kinase complex, suggesting high potency and specificity .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 18BIOder is essential for assessing its suitability for pharmaceutical applications:

  • Solubility: Preliminary studies suggest good solubility in organic solvents, which is advantageous for formulation purposes.
  • Stability: The compound exhibits stability under physiological conditions, although detailed stability studies are warranted.
  • Molecular Weight: Approximately half that of its parent compound (6BIO), enhancing its pharmacokinetic profile .
Applications

The potential applications of 18BIOder extend across various scientific domains:

  1. Antiviral Therapy: As an inhibitor of HIV transcription, it offers promise as a therapeutic agent for managing HIV infections and associated neurocognitive disorders.
  2. Neuroprotection: Its ability to mitigate Tat-induced cytotoxicity suggests applications in neuroprotection strategies for patients with HIV-associated cognitive impairments .
  3. Research Tool: Due to its specific inhibitory action on GSK-3β, it can serve as a valuable tool in research settings aimed at elucidating GSK-3β's roles in various diseases beyond HIV.

Properties

CAS Number

275374-93-1

Product Name

18BIOder

IUPAC Name

6-chloro-7-methyl-3-nitroso-1H-indol-2-ol

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3

InChI Key

PNSCLWDBNGJLCG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC(=C2N=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

18BIOder; 18-BIOder; 18 BIOder;

Canonical SMILES

CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl

Isomeric SMILES

CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.